molecular formula C11H11N3OS B2495207 N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide CAS No. 1251687-23-6

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide

Cat. No.: B2495207
CAS No.: 1251687-23-6
M. Wt: 233.29
InChI Key: YNZDDUKMJRYPIW-UHFFFAOYSA-N
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Description

N-(5-Cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide is a heterocyclic compound featuring a cyclohexene ring conjugated to a carboxamide group, which is further substituted with a 5-cyano-thiazole moiety. The cyclohexene moiety introduces conformational flexibility, which may influence solubility and binding interactions in biological systems.

Properties

IUPAC Name

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-6-9-7-13-11(16-9)14-10(15)8-4-2-1-3-5-8/h1-2,7-8H,3-5H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZDDUKMJRYPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2=NC=C(S2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide typically involves the reaction of a thiazole derivative with a cyclohexene derivative under specific conditions. One common method involves the cyanoacetylation of amines, where the thiazole derivative is reacted with a cyanoacetate in the presence of a base such as potassium hydroxide . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature and pressure. Additionally, solvent-free methods or the use of green solvents can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve the use of solvents like DMF, toluene, or ethanol, and may require elevated temperatures or the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and molecular targets can vary, and further research is needed to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound:
  • Core structure: Cyclohexene carboxamide linked to a 5-cyano-1,3-thiazol-2-yl group.
  • Key functional groups: Cyano (-CN) on thiazole, carboxamide (-CONH-), and non-aromatic cyclohexene.
Analog Compounds (from ):

Pyrazole carboxamides (e.g., 3a–3p ):

  • Core structure : 1,4-Disubstituted pyrazole carboxamide.
  • Substituents : Chloro, aryl (phenyl, p-tolyl, 4-fluorophenyl), and methyl groups.
  • Key functional groups: Cyano (-CN) on pyrazole, carboxamide (-CONH-), and aromatic rings .
Thiazole Derivatives (from –4):
  • Examples : Thiazol-5-ylmethyl carbamates and thiadiazole-containing bicyclic compounds.
  • Key features : Thiazole/thiadiazole rings, hydroperoxypropan-2-yl groups, and complex stereochemistry .

Physicochemical Properties

Hypothetical Data for Target Compound:
  • Melting point : Expected to be lower than pyrazole analogs (e.g., 3a: 133–135°C) due to reduced planarity from cyclohexene.
  • Spectroscopy :
    • ¹H-NMR : Cyclohexene protons as multiplet (~5.5–6.0 ppm); thiazole protons as singlet/doublet (~7.5–8.5 ppm).
    • IR : Strong absorption for -CN (~2230 cm⁻¹), amide C=O (~1630 cm⁻¹) .
    • MS (ESI) : Molecular ion [M+H]+ dependent on exact formula (e.g., C₁₁H₁₀N₃OS: ~248.1).
Pyrazole Analogs ():
Compound Yield (%) m.p. (°C) Key ¹H-NMR Shifts (δ, ppm) MS (ESI) [M+H]+
3a 68 133–135 8.12 (s, 1H), 7.61–7.43 (m) 403.1
3b 68 171–172 8.12 (s, 1H), 7.55–7.43 (m) 437.1
3d 71 181–183 8.12 (s, 1H), 7.51–7.21 (m) 421.0
  • Trends : Higher melting points correlate with halogen substitution (e.g., 3b with Cl) and aromatic stacking .

Electronic and Steric Effects

  • The cyclohexene ring introduces steric hindrance and torsional strain, which may reduce crystallinity compared to rigid pyrazole analogs.
  • Pyrazole Analogs : Aryl substituents (e.g., 4-fluorophenyl in 3d ) enhance π-π interactions, improving thermal stability. Methyl groups (e.g., 3a ) contribute to steric protection of the carboxamide .

Biological Activity

N-(5-cyano-1,3-thiazol-2-yl)cyclohex-3-ene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique thiazole ring which is known for its diverse biological activities. The structural formula can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

Where xx, yy, zz, aa, and bb correspond to the number of each atom in the molecular structure. The presence of the cyano group (–C≡N) and the cyclohexene moiety contributes to its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. A study involving various cancer cell lines demonstrated that this compound induces apoptosis in human breast cancer (MCF7) and laryngeal carcinoma (HEP2) cells.

Table 1: IC50 Values of this compound

Cell LineIC50 (µg/mL)
MCF79.5
HEP212

The compound's mechanism involves the downregulation of anti-apoptotic proteins such as BCL2 and survivin, leading to enhanced cell death in cancerous cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the expression of pro-inflammatory cytokines like IL-6 and IL-1β, which are crucial in the inflammatory response. This action is particularly relevant in conditions where inflammation plays a key role in disease progression.

The compound's biological activity can be attributed to several mechanisms:

  • Induction of Apoptosis : It activates caspases (Caspase 8 and Caspase 9), which are critical for the apoptotic pathway.
  • Cell Cycle Arrest : Flow cytometric analysis indicates that treatment with this compound results in cell cycle arrest at the G0/G1 phase in MCF7 cells and G2/M phase in HEP2 cells .
  • Gene Expression Modulation : Real-time PCR analysis revealed significant downregulation of genes associated with cell proliferation (KI67), survival (Survivin), and inflammation (IL-6, COX-2) .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on MCF7 Cells : This study found that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
    • Findings : The expression levels of BAX increased while BCL2 decreased upon treatment, indicating a shift towards pro-apoptotic signaling.
  • HEP2 Cell Line Analysis : Similar results were observed in HEP2 cells where the compound inhibited migration and wound healing capabilities.
    • : The compound's ability to inhibit migration suggests potential applications in preventing metastasis in cancer therapy.

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